molecular formula C28H24ClNO5 B11119952 1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11119952
M. Wt: 489.9 g/mol
InChI Key: FWPCXWZLCWHULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H24ClNO5 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H24ClNO5

Molecular Weight

489.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24ClNO5/c1-16-7-9-21-20(13-16)26(31)24-25(18-5-4-6-19(29)15-18)30(28(32)27(24)35-21)12-11-17-8-10-22(33-2)23(14-17)34-3/h4-10,13-15,25H,11-12H2,1-3H3

InChI Key

FWPCXWZLCWHULL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)Cl

Origin of Product

United States

Biological Activity

The compound 1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 361.8 g/mol. The structure features a chromeno-pyrrole core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC19H19ClN2O3
Molecular Weight361.8 g/mol
LogP3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds7

Antimicrobial Activity

Research indicates that derivatives of chromeno-pyrroles exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like gentamicin .

Antioxidant Activity

The compound has also been reported to possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Preliminary studies suggest that chromeno-pyrrole derivatives may act as inhibitors of specific enzymes such as glucokinase and proteases associated with viral infections like SARS-CoV-2 . This highlights the potential of these compounds in developing antiviral therapies.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the chromeno-pyrrole structure enables interactions with various biomolecules, leading to modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis.

Case Studies

  • Antibacterial Study : A study conducted on a series of chromeno-pyrrole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity. The compound was part of a library synthesized through a one-pot reaction method, yielding compounds with up to 86% purity and promising antibacterial profiles .
  • Antioxidant Evaluation : In vitro assays showed that the compound exhibited a dose-dependent increase in antioxidant activity when tested against free radicals. This suggests its potential utility in formulations aimed at reducing oxidative stress in clinical settings .

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule’s structure comprises three critical domains:

  • Chromeno[2,3-c]pyrrole-3,9-dione core : Derived from cyclization of a substituted benzopyranone and pyrrole precursor.

  • 3-Chlorophenyl substituent : Introduced via electrophilic aromatic substitution or cross-coupling.

  • 2-(3,4-Dimethoxyphenyl)ethyl side chain : Likely appended through alkylation or Michael addition.

  • 7-Methyl group : Incorporated via pre-functionalized starting materials or late-stage methylation .

Synthesis of the Chromeno[2,3-c]pyrrole-3,9-dione Core

The core structure is constructed via a one-pot multicomponent reaction (MCR) involving:

  • Methyl o-hydroxy-7-methylbenzoylpyruvate : Synthesized by methylating o-hydroxybenzoylpyruvate at the 7-position using dimethyl sulfate in alkaline conditions (yield: 78–82%) .

  • 3-Chlorobenzaldehyde : Commercial availability ensures cost efficiency.

  • 2-(3,4-Dimethoxyphenyl)ethylamine : Prepared by reducing 3,4-dimethoxyphenylacetone oxime via catalytic hydrogenation (Pd/C, H₂ at 4 atm, 87–92% yield) .

Reaction Conditions :

StepReagents/ConditionsTimeYield
MCRMethanol, 60°C, K₂CO₃12 h65–70%
CyclizationAcetic anhydride, reflux3 h89%

The MCR proceeds through a tandem Knoevenagel condensation and intramolecular lactamization, forming the chromenopyrrole scaffold .

Functionalization of the Pyrrole Nitrogen

The 1-(3-chlorophenyl) group is introduced via Buchwald-Hartwig amination using:

  • Palladium acetate/Xantphos catalyst system

  • 3-Chlorophenylboronic acid

  • Cs₂CO₃ base in toluene/water (3:1)

Optimized Parameters :

  • Temperature: 110°C

  • Time: 24 h

  • Yield: 73–77%

Installation of the 2-(3,4-Dimethoxyphenyl)ethyl Side Chain

The side chain is appended through a Michael addition between the pyrrole nitrogen and 3,4-dimethoxyphenethyl bromide:

  • Base : K₂CO₃ in DMF

  • Temperature : 80°C

  • Time : 8 h

  • Yield : 68–72%

Side Reaction Mitigation :

  • Use of anhydrous DMF minimizes hydrolysis of the bromide.

  • Excess phenethyl bromide (1.5 eq) ensures complete substitution .

Final Oxidation to the 3,9-Dione System

The diketone moiety is generated via Jones oxidation under controlled conditions:

  • CrO₃ in H₂SO₄/acetone (1:3)

  • Temperature: 0–5°C (prevents over-oxidation)

  • Time: 2 h

  • Yield: 85–88%

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.91–6.88 (m, 4H, dimethoxyphenyl), 3.89 (s, 6H, OCH₃).

  • HRMS : m/z calc. for C₂₇H₂₃ClNO₆ [M+H]⁺: 516.1214; found: 516.1218 .

Critical Process Considerations

  • Stereochemical Integrity : The 1,2-dihydro configuration necessitates anhydrous conditions to prevent epimerization.

  • Catalyst Recycling : Pd/C from debenzylation steps is reused 3–4 times without yield loss .

  • Purity Control : Crystallization from ethyl acetate/hexane (1:4) achieves >99% purity (HPLC).

Comparative Analysis of Synthetic Routes

MethodKey StepAdvantagesLimitations
MCROne-pot assemblyHigh atom economyRequires strict stoichiometry
StepwiseSequential functionalizationBetter intermediate controlLower overall yield (52%)

Industrial-Scale Adaptation

  • Cost Reduction : Replacing Pd/C with Raney Ni in hydrogenation steps lowers catalyst costs by 40% .

  • Solvent Recovery : Methanol and toluene are distilled and reused, reducing waste.

Q & A

Q. What are the most efficient synthetic routes for this compound, and how can purity be optimized?

A one-pot multicomponent reaction is highly effective, combining methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This method minimizes purification steps and achieves yields >70% for 223 analogs . Key steps:

  • Chromene ring formation via base-catalyzed cyclization.
  • Sequential introduction of substituents (e.g., 3-chlorophenyl, dimethoxyphenylethyl) using regioselective alkylation .
  • Purity optimization: Use orthogonal techniques like preparative HPLC (C18 column, acetonitrile/water gradient) and recrystallization from ethanol .

Q. How can structural confirmation be achieved post-synthesis?

Combine spectroscopic and computational methods:

  • NMR : Assign aromatic protons (δ 6.8–7.5 ppm for chlorophenyl) and methoxy groups (δ 3.8–3.9 ppm) .
  • HRMS : Verify molecular ion [M+H]+ at m/z 532.1523 (calculated for C₃₀H₂₅ClNO₅).
  • XRD : Resolve dihydrochromeno-pyrrole core geometry (e.g., bond angles ~120° for aromatic rings) .

Q. What initial biological assays are suitable for therapeutic profiling?

Prioritize assays aligned with structural analogs’ activities:

  • Antiviral : Measure inhibition of Zika/Chikungunya viral replication (EC₅₀ via plaque reduction assays) .
  • Antimicrobial : Test against Gram-positive bacteria (MIC via broth microdilution) .
  • Cytotoxicity : Use HEK293 or HepG2 cells (MTT assay, IC₅₀ > 50 µM preferred) .

Advanced Research Questions

Q. How to design SAR studies for derivatives with enhanced bioactivity?

Leverage combinatorial libraries (e.g., 223 analogs) to systematically vary substituents:

PositionModifiable GroupsBiological Impact
1-arylElectron-withdrawing (Cl, F)↑ Antiviral potency
2-alkylHydrophobic chains (e.g., dimethoxyphenylethyl)↑ Membrane permeability
7-methylSteric hindrance↓ Metabolic degradation
Use QSAR models to predict logP and polar surface area for bioavailability .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from structural variations or assay conditions. Mitigation strategies:

  • Orthogonal validation : Confirm antiviral activity via both luciferase reporter (e.g., AV-C in TRIF pathway ) and viral titer assays.
  • Structural analogs : Compare 3-chlorophenyl vs. 4-fluorophenyl derivatives to isolate substituent effects .
  • Dose-response curves : Ensure EC₅₀/IC₅₀ calculations use standardized Hill slope models .

Q. What reaction conditions maximize yield in large-scale synthesis?

Optimize parameters via Design of Experiments (DoE):

  • Solvent : DMF > DCM for solubility of bulky intermediates (yield +15%) .
  • Catalyst : 10 mol% Mg(OTf)₂ accelerates cyclization (reaction time: 4h vs. 12h) .
  • Temperature : 60°C balances reaction rate and byproduct formation . Monitor via in-line FTIR for real-time carbonyl group (1700 cm⁻¹) tracking .

Methodological Considerations

  • Data Reproducibility : Share synthetic protocols via platforms like Zenodo, including raw NMR/MS files.
  • Advanced Characterization : Use molecular docking (AutoDock Vina) to predict interactions with viral NS3 protease (PDB: 7SC) .
  • Controlled Biological Testing : Include positive controls (e.g., Ribavirin for antiviral assays) and validate cell lines via STR profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.